tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H17ClN4O3 and a molecular weight of 300.74 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the 4-amino-6-chloropyrimidin-5-yl intermediate.
Coupling with azetidine: The intermediate is then coupled with azetidine under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch processing: This involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can lead to the formation of various substituted derivatives.
Oxidation reactions: Can result in the formation of oxidized pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 3-((4-amino-6-chloropyrimidin-5-yl)oxy)azetidine-1-carboxylate include:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
- 4-Amino-6-chloropyrimidin-5-ol
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for use in various synthetic applications .
Properties
Molecular Formula |
C12H17ClN4O3 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-6-chloropyrimidin-5-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17ClN4O3/c1-12(2,3)20-11(18)17-4-7(5-17)19-8-9(13)15-6-16-10(8)14/h6-7H,4-5H2,1-3H3,(H2,14,15,16) |
InChI Key |
PTZXFVMHQKPBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
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